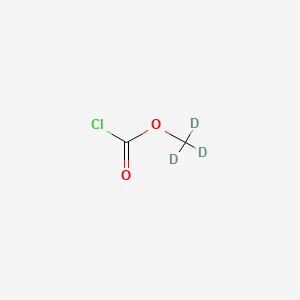

Methyl-D3 chloroformate

描述

BenchChem offers high-quality Methyl-D3 chloroformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-D3 chloroformate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

trideuteriomethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c1-5-2(3)4/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJHPCRAQCTCFT-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Synthesis

An In-Depth Technical Guide to Methyl-D3 Chloroformate (CAS 43049-56-5)

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl-D3 Chloroformate, a deuterated analog of a crucial synthetic reagent. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, reactivity, applications, and safety protocols, grounding all information in authoritative scientific data.

Methyl-D3 Chloroformate (CD₃OCOCl) is the isotopically labeled version of methyl chloroformate, where the three hydrogen atoms of the methyl group are replaced with deuterium.[1] This substitution, while seemingly minor, provides a powerful tool for scientists. The increased mass and distinct nuclear magnetic resonance properties of deuterium make Methyl-D3 Chloroformate an invaluable intermediate for introducing a stable isotopic label into molecules.[1][2] This is particularly useful in quantitative mass spectrometry-based applications, such as metabolomics, and for elucidating reaction mechanisms.[2][3] Like its non-deuterated counterpart, it is a highly reactive and versatile reagent used to introduce the methoxycarbonyl functional group into a wide array of nucleophiles.[4][5]

Physicochemical and Safety Properties

Understanding the fundamental properties of a reagent is paramount to its effective and safe use. The data below is compiled from various safety data sheets and chemical databases. Note that many physical properties are reported for the non-deuterated analog (CAS 79-22-1) but are considered representative due to the negligible effect of deuterium substitution on these bulk properties.

| Property | Value | Source(s) |

| CAS Number | 43049-56-5 | [6][7] |

| Molecular Formula | C₂D₃ClO₂ | [1][7] |

| Molecular Weight | 97.51 g/mol | [6] |

| Appearance | Colorless liquid with a pungent odor | [1][8][9] |

| Melting Point | -61 °C / -77.8 °F | [10] |

| Boiling Point | 71 °C / 160 °F at 1 atm | [11] |

| Flash Point | 5 °C / 41 °F | [10] |

| Vapor Pressure | 137 mbar @ 20 °C | [10] |

| Solubility | Soluble in chloroform and other common organic solvents (acetone, toluene, THF). Reacts with water. | [3][12] |

| Storage | Store refrigerated (+2°C to +8°C) under an inert atmosphere. Protect from moisture, heat, and light. | [3][7] |

Hazard Profile and GHS Classification

Methyl-D3 Chloroformate is a hazardous chemical and must be handled with extreme care. Its hazard profile is identical to that of methyl chloroformate.[7]

-

GHS Pictograms: GHS02 (Flammable), GHS05 (Corrosive), GHS06 (Toxic)

-

Signal Word: Danger

-

Hazard Statements:

Reactivity and Mechanistic Insights

The utility of Methyl-D3 Chloroformate stems from the high electrophilicity of its carbonyl carbon, which is bonded to both an oxygen and a highly electronegative chlorine atom. This makes it an excellent acylation agent, susceptible to attack by a wide range of nucleophiles.

Causality of Reactivity: The chlorine atom is an excellent leaving group. When a nucleophile (such as an amine or alcohol) attacks the carbonyl carbon, the tetrahedral intermediate formed readily collapses, expelling the chloride ion and forming a new, stable bond with the nucleophile.

The general reaction proceeds as follows:

Caption: General mechanism of nucleophilic acyl substitution.

Key Reactions:

-

With Amines: Reacts to form stable methyl-d3 carbamates. This is a cornerstone of its use as a protecting group for amines in peptide synthesis.[5][12]

-

With Alcohols: Reacts to yield methyl-d3 carbonates.[12]

-

With Water: Decomposes, especially when heated, to form methanol-d3, carbon dioxide, and corrosive hydrogen chloride gas.[8][11] This moisture sensitivity necessitates handling under inert, anhydrous conditions.[10][13]

Core Applications in Research and Development

The unique properties of Methyl-D3 Chloroformate make it a valuable tool in several scientific domains.

-

Metabolomics and Quantitative Analysis: As a derivatizing agent, it is used to modify polar metabolites (e.g., amino acids, organic acids) to make them more volatile and suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The deuterated tag provides a known mass shift (+61.1 Da), enabling its use as an internal standard for precise quantification of metabolites in complex biological samples.[2]

-

Synthetic Chemistry Intermediate: It serves as a key building block for introducing the methoxycarbonyl-d3 group into pharmaceuticals and other complex organic molecules.[3][7] This is critical in drug development for creating isotopically labeled standards for pharmacokinetic (ADME) studies. For example, it has been used in the synthesis of potent Cdk4 inhibitors for cancer treatment.[3]

-

Mechanistic Studies: The deuterium label acts as a spectroscopic probe. By tracking the position of the CD₃ group in reaction products using NMR or Mass Spectrometry, researchers can gain unambiguous insights into reaction pathways and molecular rearrangements.[1]

Spectroscopic Characterization

The presence of deuterium significantly alters the compound's spectroscopic signature compared to its non-deuterated analog.

-

¹H NMR: A proton NMR spectrum will show no signals, as all protons on the methyl group have been replaced by deuterium. This is advantageous as it will not create interfering signals when used as a derivatizing agent for analyzing proton-containing analytes.[15]

-

¹³C NMR: The spectrum will display two primary signals: one for the carbonyl carbon and one for the methyl carbon. The methyl carbon signal will appear as a multiplet due to the carbon-deuterium (C-D) coupling, a key indicator of successful deuteration.[15]

-

²H (Deuterium) NMR: A deuterium NMR spectrum would show a single signal corresponding to the three equivalent deuterium atoms of the methyl group, confirming the isotopic labeling.[15]

-

Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower wavenumber (approx. 2100-2200 cm⁻¹) compared to the typical C-H stretches (approx. 2850-3000 cm⁻¹) due to the heavier mass of deuterium.[15] The C=O stretch remains a prominent feature.

Safe Handling and Storage Protocol

Due to its high toxicity, flammability, and reactivity, strict adherence to safety protocols is mandatory.[16]

Caption: A workflow for the safe handling of Methyl-D3 Chloroformate.

First Aid:

-

Inhalation: Immediately move the victim to fresh air. Seek urgent medical attention. This is a life-threatening exposure route.[11][13]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[11]

Experimental Protocol: Derivatization of Amino Acids for GC-MS

This protocol provides a self-validating system for the derivatization of polar amino acids in a sample, preparing them for GC-MS analysis. The causality for each step is explained to ensure robust and reproducible results.

Objective: To convert non-volatile amino acids into their volatile methyl-d3 carbamate esters for GC-MS analysis.

Materials:

-

Methyl-D3 Chloroformate (CAS 43049-56-5)

-

Anhydrous Pyridine

-

Anhydrous Methanol

-

Toluene (or other suitable organic solvent)

-

1M Sodium Bicarbonate

-

Sample containing amino acids (e.g., hydrolyzed protein, cell extract)

-

Internal standard (e.g., Norvaline)

Workflow Diagram:

Caption: Workflow for amino acid derivatization using Methyl-D3 Chloroformate.

Step-by-Step Procedure:

-

Sample Preparation (Causality: Remove Water):

-

Aliquot the sample containing approximately 10-50 µg of total amino acids into a micro-reaction vial.

-

Add the internal standard.

-

Lyophilize the sample to complete dryness. This is a critical step; the reagent reacts violently with water, which would consume the reagent and inhibit the desired reaction.

-

-

Reconstitution (Causality: Create Reaction Medium):

-

To the dry sample, add 50 µL of a 1:1 (v/v) solution of anhydrous pyridine and anhydrous methanol.

-

Vortex briefly to dissolve the residue. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

-

Derivatization (Causality: Acylation Reaction):

-

In a chemical fume hood, add 10 µL of Methyl-D3 Chloroformate to the vial.

-

Immediately cap the vial and vortex for 30 seconds.

-

Allow the reaction to proceed for 5 minutes at room temperature. The reaction is fast. The exotherm should be minimal at this scale, but for larger scales, cooling is necessary.

-

-

Quenching & Extraction (Causality: Stop Reaction & Isolate Product):

-

Add 100 µL of 1M Sodium Bicarbonate to quench any unreacted Methyl-D3 Chloroformate.

-

Add 200 µL of Toluene.

-

Vortex vigorously for 1 minute to extract the derivatized (now non-polar) amino acids into the organic layer.

-

-

Phase Separation & Collection:

-

Centrifuge the vial at 2,000 x g for 5 minutes to achieve clear phase separation.

-

Carefully transfer the upper organic layer (Toluene) to a GC-MS autosampler vial.

-

-

Analysis:

-

Inject 1 µL of the organic layer into the GC-MS system. The resulting mass spectra will show the characteristic mass shift corresponding to the incorporation of the CD₃OCO group.

-

Conclusion

Methyl-D3 Chloroformate is more than just a reagent; it is an enabling tool for modern chemical and biological research. Its utility in creating stable isotope-labeled standards, derivatizing metabolites for sensitive analysis, and clarifying complex reaction mechanisms underscores its importance. However, its significant hazards demand a thorough understanding of its properties and unwavering adherence to rigorous safety protocols. This guide provides the foundational knowledge for scientists to harness the power of this reagent responsibly and effectively in their pursuit of discovery.

References

- Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl chloroformate. Retrieved from Fisher Scientific. [https://www.fishersci.com/sdsitems/24225/S25425.pdf]

- SynQuest Laboratories, Inc. (n.d.). Methyl chloroformate Safety Data Sheet. Retrieved from SynQuest Labs. [https://www.synquestlabs.com/sites/default/files/sds/2123-5-04.pdf]

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54477126, Methyl-D3 chloroformate. Retrieved from PubChem. [https://pubchem.ncbi.nlm.nih.

- Loba Chemie. (2015). METHYL CHLOROFORMATE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. [https://www.lobachemie.

- Cambridge Isotope Laboratories, Inc. (2026). Methyl chloroformate (D₃, 99%). Retrieved from CIL. [https://www.isotope.com/products/dlm-4744-1]

- CAMEO Chemicals. (n.d.). METHYL CHLOROFORMATE. Retrieved from CAMEO Chemicals. [https://cameochemicals.noaa.gov/chemical/1110]

- CymitQuimica. (n.d.). CAS 43049-56-5: Carbonochloridic acid,methyl-d3 ester (9CI). Retrieved from CymitQuimica. [https://www.cymitquimica.com/cas/43049-56-5]

- National Oceanic and Atmospheric Administration. (n.d.). METHYL CHLOROFORMATE - CAMEO Chemicals. Retrieved from NOAA. [https://cameochemicals.noaa.gov/chemical/1110]

- ChemicalBook. (n.d.). 43049-56-5 | CAS DataBase. Retrieved from ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB03334278.htm]

- Santa Cruz Biotechnology, Inc. (n.d.). Methyl-d3 Chloroformate. Retrieved from SCBT. [https://www.scbt.

- Amerigo Scientific. (n.d.). Deuterated methyl chloroformate (d3-MCF, D-MCF). Retrieved from Amerigo Scientific. [https://www.amerigoscientific.

- CDH Fine Chemical. (n.d.). METHYL CHLOROFORMATE FOR SYNTHESIS. Retrieved from CDH. [https://www.cdhfinechemical.

- SNPE. (n.d.). METHYL CHLOROFORMATE MCF. Retrieved from Isochem. [https://www.isochem.eu/wp-content/uploads/2018/01/IS_MCF_en.pdf]

- Müller, E., et al. (2020). Crystal structure of methyl chloroformate. Retrieved from PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7236502/]

- Central Drug House (P) Ltd. (n.d.). material safety data sheet sds/msds. Retrieved from CDH. [https://www.cdhfinechemical.

- Bravo, A., et al. (n.d.). 1 H NMR Data for 3 (300 MHz, Chloroform-d3). ResearchGate. Retrieved from ResearchGate. [https://www.researchgate.net/figure/1-H-NMR-Data-for-3-300-MHz-Chloroform-d3_tbl3_287212004]

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of N-Methyl-d3-form-d1-amide. Retrieved from BenchChem. [https://www.benchchem.com/product/bcp234855/technical-guide]

- Kearsey, R. J., et al. (2023). Supporting Information - Isopropyl-Decorated Imine Porous Organic Cage. The Royal Society of Chemistry. Retrieved from RSC. [https://www.rsc.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [https://pubs.acs.org/doi/10.1021/acs.oprd.6b00018]

- BenchChem. (n.d.). Methyl Chloroformate | High-Purity Reagent | RUO. Retrieved from BenchChem. [https://www.benchchem.com/product/bcm193305]

- Google Patents. (1977). US4039569A - Methyl chloroformate process. Retrieved from Google Patents. [https://patents.google.

- Eurisotop. (n.d.). METHYL CHLOROFORMATE (D3, 99%). Retrieved from Eurisotop. [https://www.eurisotop.com/products/dlm-4744-5]

Sources

- 1. CAS 43049-56-5: Carbonochloridic acid,methyl-d3 ester (9CI) [cymitquimica.com]

- 2. amerigoscientific.com [amerigoscientific.com]

- 3. 43049-56-5 | CAS DataBase [m.chemicalbook.com]

- 4. Crystal structure of methyl chloroformate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl Chloroformate | High-Purity Reagent | RUO [benchchem.com]

- 6. Methyl-D3 chloroformate | C2H3ClO2 | CID 54477126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. isotope.com [isotope.com]

- 8. METHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. framochem.com [framochem.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. lobachemie.com [lobachemie.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

Technical Deep Dive: Methyl-D3 Chloroformate in Metabolomics

Executive Summary

Methyl-D3 chloroformate (MCF-d3) is a specialized isotopic derivatization reagent used primarily in Gas Chromatography-Mass Spectrometry (GC-MS) metabolomics. It serves a critical function in Isotope Coded Derivatization (ICD) , enabling absolute quantification and high-fidelity internal standardization without the need for expensive, compound-specific radiolabeled standards.

Unlike traditional silylation (TMS) methods which require strictly anhydrous conditions, MCF derivatization proceeds in aqueous media, significantly streamlining the workflow for biological fluids (plasma, urine, cell culture media). The "D3" variant introduces a stable deuterium label (+3 Da mass shift per functional group), allowing researchers to generate a "heavy" metabolome in situ. This heavy fraction acts as a comprehensive internal standard for every detectable metabolite, correcting for matrix effects, ionization suppression, and injection variability.

Chemical Mechanism & The "Dual Origin" Rule

To deploy MCF-d3 effectively, one must understand the specific origin of the methyl group in the final derivative. The reaction treats amino groups and carboxyl groups differently, leading to a "Dual Origin" of the label.[1]

The Reaction Pathways

The derivatization typically employs a cocktail of Methyl Chloroformate (MCF) , Pyridine , and Methanol .

-

Carboxylation (Amines): MCF reacts directly with primary and secondary amines to form carbamates.

-

Esterification (Carboxyls): MCF activates the carboxyl group to form a mixed anhydride intermediate, which is then attacked by the alcohol solvent (Methanol).

Strategic Labeling Implications

This mechanism dictates the experimental design for isotopic labeling:

| Target Functional Group | Reagent Providing the Label | Required Reagent for +3 Da Shift |

| Amines (-NH₂, -NHR) | Methyl Chloroformate | MCF-d3 |

| Carboxyls (-COOH) | Methanol | Methanol-d4 (CD₃OD) |

Critical Insight: To generate a fully labeled internal standard (where both amines and acids are labeled), you must use MCF-d3 AND Methanol-d4 simultaneously. Using MCF-d3 with unlabeled methanol will only label the amine moieties, leaving organic acids unlabeled.

Figure 1: The "Dual Origin" mechanism. Note that MCF provides the label for amines, while Methanol provides the label for carboxyl groups via the intermediate.

Applications in Metabolomics[6][7][8][9]

Comparative Quantitation (Isotope Coded Derivatization)

This is the primary application. Two identical aliquots of a sample are derivatized separately:

-

Aliquot A (Light): Derivatized with unlabeled MCF + unlabeled Methanol.

-

Aliquot B (Heavy): Derivatized with MCF-d3 + Methanol-d4.[1][2][5]

These aliquots are mixed (1:1) and analyzed. Every metabolite appears as a doublet separated by a mass shift of

In-Situ Internal Standard Generation

Instead of buying expensive individual deuterated standards (e.g., d3-Alanine, d4-Succinate), researchers can create a "Universal Internal Standard" (UIS).

-

Take a pooled sample of the study matrix (e.g., pooled plasma).

-

Derivatize the pool with MCF-d3 / Methanol-d4 .

-

Spike this "Heavy Pool" into every experimental sample (which is derivatized with light reagents).

-

Result: Every analyte in your sample now has a corresponding heavy isotope standard present at a biologically relevant concentration.

Validated Protocol: The "Smart" MCF Method

Adapted from Villas-Bôas et al. and Smart et al.

Reagents & Preparation

-

MCF-d3 Reagent: Methyl-d3 chloroformate (Sigma/Aldrich or CIL). Store at 4°C. Moisture sensitive.

-

Methanol-d4: CD₃OD (>99.8% D).

-

Pyridine: Anhydrous.

-

Extraction Solvent: Chloroform (or Methyl tert-butyl ether).

-

Buffer: Sodium Bicarbonate (20 mM) or simply water (MCF tolerates water).

Step-by-Step Workflow (Universal Internal Standard Approach)

Step 1: Sample Preparation

-

Take 200 µL of biological fluid or cell extract.

-

Add 20 µL of internal standard solution (e.g., d5-L-tryptophan) to monitor the derivatization efficiency itself.

Step 2: The Reaction (Heavy Standard Generation)

-

To the pooled sample (intended as IS), add 160 µL Methanol-d4 .

-

Add 34 µL Pyridine . Vortex.

-

Add 20 µL MCF-d3 . Vortex vigorously for 30 seconds. Caution: Gas evolution (CO₂) will occur.

-

Add another 20 µL MCF-d3 . Vortex for 30 seconds.[6]

-

Why two additions? To ensure complete derivatization and overcome hydrolysis of the reagent by water.

-

Step 3: Extraction

-

Add 400 µL Chloroform . Vortex for 10 seconds.

-

Add 400 µL Sodium Bicarbonate (50 mM) . Vortex for 10 seconds.

-

Function: Neutralizes HCl produced and enhances phase separation.

-

-

Centrifuge at 2,000 x g for 5 minutes.

-

The bottom layer is the organic phase containing the derivatized "Heavy" metabolites.

Step 4: Mixing & Analysis

-

Perform the same procedure on your experimental samples using Unlabeled reagents.

-

Mix the "Light" experimental extract with a fixed volume of the "Heavy" pool extract (e.g., 50 µL Heavy + 50 µL Light).

Figure 2: Workflow for generating and utilizing a Universal Internal Standard (UIS) using MCF-d3.

Data Interpretation & Quantitative Logic

Calculating Mass Shifts

The mass spectrum of the derivatized metabolite will shift based on the number of reactive groups.

-

Shift (

) =

| Metabolite | Reactive Groups | Formula (Light) | Formula (Heavy) | Mass Shift |

| Alanine | 1 Amine, 1 Acid | +6 Da | ||

| Succinic Acid | 0 Amine, 2 Acids | +6 Da | ||

| Glycine | 1 Amine, 1 Acid | +6 Da | ||

| Lysine | 2 Amines, 1 Acid | +9 Da |

Troubleshooting "Partial Labeling"

If you observe a mass shift of +3 Da for Alanine (instead of +6 Da), it indicates a protocol error:

-

Scenario: You used MCF-d3 but unlabeled Methanol.

-

Result: The amine is labeled (+3), but the carboxyl is not (+0).

-

Fix: Ensure both the chloroformate and the alcohol are deuterated for full internal standardization.

References

-

Smart, K. F., Aggio, R. B., Van Houtte, J. R., & Villas-Bôas, S. G. (2010). Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry. Nature Protocols, 5(10), 1709–1729. [Link]

-

Kvitvang, H. F., Andreassen, T., Adam, T., Villas-Bôas, S. G., & Bruheim, P. (2011). Highly sensitive GC/MS/MS method for quantitation of amino and nonamino organic acids. Analytical Chemistry, 83(7), 2705–2711. [Link]

- Han, J., & Borchers, C. H. (2012). Chemical derivatization to enhance metabolomic analysis by LC/ESI-MS. Bioanalysis, 4(18), 2227-2230.

-

Villas-Bôas, S. G., Mas, S., Akesson, M., Smedsgaard, J., & Nielsen, J. (2005). Mass spectrometry in metabolome analysis. Mass Spectrometry Reviews, 24(5), 613–646. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Methyl carbamates of phosphatidylethanolamines and phosphatidylserines reveal bacterial contamination in mitochondrial lipid extracts of mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

Methodological & Application

Application Note: Methyl-D3 Chloroformate (MCF-d3) Derivatization for Amino Acid Analysis via GC-MS

Abstract & Introduction

In the field of metabolomics and drug development, the precise quantitation of amino acids is critical. While silylation (e.g., BSTFA) has long been the standard for Gas Chromatography-Mass Spectrometry (GC-MS), it suffers from moisture sensitivity and derivative instability.

The Methyl Chloroformate (MCF) protocol offers a superior alternative: it is rapid, robust in aqueous environments, and occurs at room temperature. This guide specifically details the Methyl-D3 Chloroformate (MCF-d3) protocol. By utilizing deuterated reagents, researchers can generate stable isotope-labeled internal standards (SIL-IS) in situ or perform inverse isotope dilution assays, significantly enhancing quantitation accuracy and enabling metabolic flux analysis.

Principle of Reaction (The "Expertise" Pillar)

The MCF derivatization is a simultaneous two-step reaction mediated by pyridine. Understanding the source of the methyl groups is critical for interpreting mass spectra, especially when using deuterated reagents.

The Dual-Mechanism

-

Carbamylation (Amino Groups): The amino group (

) reacts with Methyl-D3 Chloroformate. The methyl group attached to the nitrogen comes exclusively from the chloroformate reagent. -

Esterification (Carboxyl Groups): The carboxyl group (

) is esterified. Crucially, this methyl group is donated by the alcohol solvent (Methanol), not the chloroformate.

Critical Insight for Isotope Labeling: To generate a fully deuterated derivative (for use as a heavy Internal Standard), you must use both Methyl-D3 Chloroformate and Methanol-d4. If you use MCF-d3 with regular Methanol, only the carbamate moiety will be labeled.

Reaction Mechanism Diagram

Figure 1: Mechanistic pathway of MCF-d3 derivatization. Note that the N-terminal modification is driven by the chloroformate, while the C-terminal modification is driven by the alcohol.

Materials & Reagents

Critical Reagents

-

Methyl-d3 chloroformate (MCF-d3):

99 atom % D. Handle with extreme care—lachrymator. -

Methanol-d4 (Optional but recommended):

99.8 atom % D. Required for full isotopologue shift. -

Pyridine: Anhydrous, 99.8%.

-

Chloroform (CHCl3): HPLC grade (Extraction solvent).

-

Sodium Bicarbonate (NaHCO3): 50 mM aqueous solution.

Safety Warning

DANGER: Methyl chloroformate is fatal if inhaled and causes severe skin burns. It reacts with water to release HCl gas. All steps involving MCF must be performed in a functioning chemical fume hood.[1]

Step-by-Step Protocol

This protocol is optimized for 20-50 µL of biological fluid (plasma, urine) or 10-20 mg of wet tissue.

Sample Preparation[3]

-

Resuspension: If sample is dry, resuspend in 200 µL of Methanol-d4 (or regular Methanol).

-

Internal Standard Addition: Add 10 µL of L-Norvaline (or similar non-endogenous AA) as a recovery standard.

Derivatization Reaction[3][4]

-

Basification: Add 34 µL Pyridine . Vortex briefly.

-

Why? Pyridine acts as an acid scavenger (neutralizing HCl) and activates the chloroformate.

-

-

Reagent Addition: Add 20 µL Methyl-d3 Chloroformate (MCF-d3) .

-

Mixing: Vortex vigorously for 30 seconds .

-

Observation: The reaction is exothermic. Gas bubbles (CO2) will form.

-

-

Second Addition (Optional but Robust): For high-protein samples, add a second aliquot of 20 µL MCF-d3 and vortex again to ensure complete derivatization.

Extraction (Liquid-Liquid)

-

Phase Separation: Add 400 µL Chloroform . Vortex for 10 seconds.

-

Neutralization: Add 400 µL 50 mM Sodium Bicarbonate . Vortex for 10 seconds.

-

Why? This neutralizes excess acid, stops the reaction, and improves phase separation. The bicarbonate layer will be the top (aqueous) phase; chloroform will be the bottom (organic) phase.

-

-

Centrifugation: Centrifuge at 2,000 x g for 5 minutes.

Analysis

-

Collection: Carefully transfer the bottom organic layer (Chloroform) to a GC vial containing a glass insert.

-

Drying: Add a pinch of anhydrous sodium sulfate to the vial to remove trace water (optional but protects the GC column).

Workflow Diagram

Figure 2: Step-by-step workflow for MCF-d3 derivatization and extraction.

Data Analysis & Interpretation

Mass Shifts

When using MCF-d3 (and assuming regular Methanol is used for the ester), the mass shift for a standard amino acid with one amine and one carboxyl group is +3 Da compared to the non-deuterated derivative.

-

MCF-d0 / MeOH-d0: Mass

-

MCF-d3 / MeOH-d0: Mass

(per amine group) -

MCF-d3 / MeOH-d4: Mass

(amine)

Characteristic Ions Table (Example: Alanine)

| Component | Native Mass | Derivative Structure | Key Fragment Ions (m/z) |

| Alanine (Unlabeled) | 89 | N-MOC-Alanine-Me | 130, 88, 59 |

| Alanine (MCF-d3) | 89 | N-(MOC-d3)-Alanine-Me | 133 , 91, 59 |

| Alanine (Full Heavy) | 89 | N-(MOC-d3)-Alanine-Me-d3 | 136 , 91, 62 |

Note: MOC = Methoxycarbonyl.

Troubleshooting & Quality Control

Self-Validating Checks

-

The "Pop": Upon opening the vial after adding bicarbonate, a small release of CO2 gas is normal. Absence suggests the reaction may have failed or reagents are degraded.

-

Phase Clarity: The bottom chloroform layer must be crystal clear. Cloudiness indicates water contamination, which damages GC columns.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | High water content in initial sample. | Ensure sample volume <50 µL or dry sample before adding reagents. |

| Poor Phase Separation | Emulsion formation. | Centrifuge longer (10 min) or add more Chloroform. |

| Column Bleed/Damage | Water injection. | Use anhydrous sodium sulfate; ensure only bottom layer is pipetted. |

| Missing Peaks | Degraded MCF reagent. | MCF hydrolyzes in moist air. Store in desiccator at 4°C. Check reagent date. |

References

-

Smart, K. F., Aggio, R. B., Van Houtte, J. R., & Villas-Bôas, S. G. (2010). Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry. Nature Protocols, 5(10), 1709–1729.[2] [Link]

-

Kvitvang, H. F., Andreassen, T., Adam, T., Villas-Bôas, S. G., & Bruheim, P. (2014). Highly sensitive GC/MS/MS method for quantitation of amino and nonamino organic acids. Analytical Chemistry, 86(19), 9628–9635. [Link]

-

Chen, W. P., Yang, X. Y., Hegeman, A. D., Gray, W. M., & Cohen, J. D. (2010). Microscale analysis of amino acids using gas chromatography–mass spectrometry after methyl chloroformate derivatization.[3] Journal of Chromatography B, 878(24), 2199-2208.[3] [Link][3]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microscale analysis of amino acids using gas chromatography-mass spectrometry after methyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Metabolomics: Isotope-Coded Derivatization using Methyl-D3 Chloroformate (MCF-d3)

Abstract & Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) remains a gold standard for metabolic profiling due to its high reproducibility and spectral library availability. However, the analysis of polar, non-volatile metabolites (amino acids, organic acids) requires derivatization. While silylation (TMS) is common, it suffers from moisture sensitivity and unstable derivatives.

Methyl Chloroformate (MCF) derivatization offers a superior alternative: it proceeds in aqueous media, takes seconds to complete, and yields stable carbamate and ester derivatives.

This guide details the application of Methyl-D3 Chloroformate (MCF-d3) . Beyond standard profiling, the use of deuterated MCF enables Stable Isotope Labeling Derivatization (SILD) . This allows for:

-

Comparative Metabolomics: Differential analysis of two sample sets (Control vs. Treated) in a single run by mixing d0- and d3-labeled extracts.

-

Absolute Quantitation: Generation of stable isotope-labeled internal standards (IS) in situ to correct for matrix effects and ionization suppression.

Mechanism of Action: The "Dual-Origin" Chemistry

To effectively use MCF-d3, researchers must understand the chemical origin of the methyl groups added to the analytes. The reaction involves two distinct mechanisms occurring simultaneously, mediated by the pyridine base and methanol solvent.

Reaction Chemistry

-

Carboxylation (Esterification): Carboxylic acid groups (-COOH) are esterified. Crucially, the methyl group is donated by the Methanol solvent , not the MCF reagent (which acts as an activator).

-

Carbamoylation: Primary and secondary amines (-NH2, -NHR) react with MCF to form carbamates. The methyl group here is donated by the MCF reagent .

Critical Implication for Isotope Labeling:

-

Using only MCF-d3 (with regular Methanol) will label amines (+3 Da) but leave organic acids unlabeled.

-

Comprehensive Labeling: To label the entire metabolome (acids and amines), you must use MCF-d3 in conjunction with Methanol-d4 (or d3).

Reaction Diagram

The following diagram illustrates the origin of the isotopic tags.

Caption: Mechanism of MCF-d3/MeOH-d4 derivatization. Note that MCF tags amines, while Methanol tags carboxyl groups.[1]

Experimental Strategy: Comparative Metabolomics

This protocol describes a Comparative Analysis workflow. We will derivatize "Control" samples with light reagents (MCF-d0 / MeOH-d0) and "Treated" samples with heavy reagents (MCF-d3 / MeOH-d4). These are then mixed 1:1 and analyzed. This cancels out injection variability and matrix effects.[2]

Reagents & Materials

-

MCF-d0: Methyl Chloroformate (Sigma-Aldrich).

-

MCF-d3: Methyl-d3 Chloroformate (Isotec/Sigma, >99 atom % D).

-

Methanol-d0: LC-MS grade Methanol.

-

Methanol-d4: Methanol-d4 (CD3OD).

-

Pyridine: Anhydrous.

-

Sodium Hydroxide (NaOH): 1 M solution.

-

Extraction Solvent: Chloroform (or Bicarbonate for pH adjustment).

Safety Warning

DANGER: Methyl chloroformate is highly toxic, volatile, and a lachrymator. It reacts violently with water to produce CO2 and HCl gas (pressure buildup).

-

ALWAYS work in a fume hood.

-

NEVER cap tubes tightly immediately after MCF addition (risk of explosion).

Detailed Protocol

Step 1: Sample Preparation & Drying

-

Extract metabolites from biological source (plasma, cell culture, tissue) using standard cold methanol/water extraction.

-

Take 20 µL of the extract.

-

Add 20 µL of Internal Standard (e.g., L-Alanine-d4, if using a separate recovery standard).

-

Dry completely in a vacuum concentrator (SpeedVac) at ambient temperature. Moisture control is less critical than TMS, but samples should be dry.

Step 2: Resuspension (The Isotope Split)

Separate your samples into two batches: Batch A (Control) and Batch B (Treated).

| Reagent | Batch A (Light/d0) | Batch B (Heavy/d3) |

| Solvent | 160 µL NaOH (1M) + 34 µL Methanol-d0 | 160 µL NaOH (1M) + 34 µL Methanol-d4 |

| Base | 20 µL Pyridine | 20 µL Pyridine |

| Action | Vortex 30s to dissolve residue. | Vortex 30s to dissolve residue. |

Step 3: Derivatization Reaction

Perform this step individually for each tube to ensure consistent timing.

-

First Addition:

-

Batch A: Add 20 µL MCF-d0 .

-

Batch B: Add 20 µL MCF-d3 .

-

-

Vortex: Vigorously vortex for 30 seconds . Note: The emulsion formation is critical for reaction efficiency.

-

Second Addition:

-

Add another 20 µL of the respective MCF reagent (d0 or d3).

-

Vortex for 30 seconds .

-

-

Extraction:

-

Add 400 µL Chloroform .

-

Vortex for 10 seconds .

-

Add 400 µL Sodium Bicarbonate (50 mM) to neutralize HCl and improve phase separation.

-

Vortex for 10 seconds .

-

Step 4: Phase Separation & Mixing

-

Centrifuge at 2,000 x g for 5 minutes.

-

The derivatives are in the bottom (Chloroform) layer.

-

Mixing for Comparative Analysis:

-

Transfer 150 µL of the bottom layer from a Batch A sample into a GC vial.

-

Transfer 150 µL of the bottom layer from a Batch B sample into the same GC vial.

-

-

Add ~20 mg anhydrous Sodium Sulfate to the vial to remove trace water. Cap and analyze.

GC-MS Acquisition Parameters

The MCF derivatives are generally more volatile than TMS derivatives, allowing for faster chromatography.

-

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

-

Column: ZB-1701 or VF-17ms (30 m x 0.25 mm x 0.25 µm). Note: Mid-polarity columns separate MCF derivatives better than non-polar DB-5 columns.

-

Inlet: Split/Splitless.

-

Mode: Splitless (1 min purge) or Split 10:1 (for concentrated samples).

-

Temperature: 290°C.

-

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Oven Program:

-

Start at 45°C, hold for 2 min.

-

Ramp 9°C/min to 180°C.

-

Ramp 40°C/min to 290°C.

-

Hold 3 min. (Total run time ~20 min).

-

-

MS Source: 230°C (EI mode, 70 eV).

-

Mass Range: 38–550 m/z.

Data Analysis & Interpretation

When analyzing the mixed sample (d0 + d3), every metabolite will appear as a "doublet" pair of peaks. These peaks will co-elute (or elute very closely; deuterium can cause a slight retention time shift, usually <0.1s).

Calculating Mass Shifts

To identify the heavy partner, calculate the expected mass shift (

| Functional Group | Source of Tag | Shift per Group (using d3-MCF + d4-MeOH) |

| Amino (-NH2) | MCF-d3 | +3 Da |

| Carboxyl (-COOH) | MeOH-d4 | +3 Da |

| Hydroxyl (-OH) | Not derivatized by MCF | 0 Da |

Example: Alanine (CH3-CH(NH2)-COOH)

-

Contains 1 Amine + 1 Carboxyl.

-

Shift = (+3) + (+3) = +6 Da .

-

If d0-Alanine is m/z 130, d6-Alanine will be m/z 136.

Quantification

Calculate the Ratio (

-

If

: Metabolite is upregulated in the Treated sample. -

If

: Metabolite is downregulated.

Workflow Visualization

Caption: Comparative Metabolomics Workflow using Isotope-Coded Derivatization.

Troubleshooting & Validation

-

Incomplete Reaction: If you see "underivatized" peaks (rare with MCF) or mono-derivatives of di-functional molecules, increase the MCF volume or check the pH. The reaction requires pH > 7 initially (provided by NaOH) but drops as HCl is produced. Pyridine buffers this, but if the sample is too acidic, the reaction fails.

-

No Phase Separation: If the chloroform layer doesn't settle, add more Bicarbonate solution or centrifuge longer.

-

Column Degradation: MCF derivatives are clean, but excess free MCF or Pyridine can shorten column life. Ensure the extract is neutral/basic before injection, or use a backflush system.

References

-

Smart, K. F., Aggio, R. B., Van Houtte, J. R., & Villas-Bôas, S. G. (2010). Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry.[3][4][5] Nature Protocols, 5(10), 1709–1729.[4][5]

-

Kvitvang, H. F., Andreassen, T., Adam, T., Villas-Bôas, S. G., & Bruheim, P. (2014). Highly sensitive GC/MS/MS method for quantitation of amino and organic acids. Analytical Chemistry, 86(19), 9996-10005. (Describes the use of d3-MCF for absolute quantitation).

-

Villas-Bôas, S. G., Mas, S., Akesson, M., Smedsgaard, J., & Nielsen, J. (2005). Mass spectrometry in metabolome analysis. Mass Spectrometry Reviews, 24(5), 613-646.

-

Han, J., et al. (2013). Metabolomics strategies using GC-MS/MS technology. In: Metabolomics Tools for Natural Product Discovery. (Discusses isotope labeling strategies).

Sources

- 1. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. Structural elucidation of derivatives of polyfunctional metabolites after methyl chloroformate derivatization by high-r… [ouci.dntb.gov.ua]

- 4. Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Revolutionizing Quantitative LC-MS Analysis: A Protocol for In-Situ Internal Standard Generation Using Methyl-D3 Chloroformate

In the landscape of high-sensitivity quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the use of a reliable internal standard is not merely a recommendation; it is the cornerstone of robust and reproducible data. This application note details a sophisticated yet practical approach for the preparation and use of a methyl-d3 chloroformate-based internal standard. Moving beyond the conventional addition of a structurally analogous compound, this protocol outlines an in-situ derivatization strategy that generates a stable isotope-labeled (SIL) internal standard, which is chemically identical to the derivatized analyte. This methodology ensures near-perfect co-elution and ionization behavior, providing superior correction for matrix effects and variability throughout the analytical workflow.

This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy and precision of their quantitative LC-MS assays for a wide range of analytes containing primary and secondary amines, and phenolic hydroxyl groups.

The Imperative of an Ideal Internal Standard

The fundamental principle of using an internal standard is to account for analyte loss during sample preparation and variations in instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N), represent the gold standard in LC-MS analysis.[1] By derivatizing a stable isotope-labeled version of the analyte with a deuterated reagent, we create an internal standard that is an almost perfect surrogate for the derivatized analyte of interest.

The Methyl Chloroformate Derivatization Strategy

Methyl chloroformate (MCF) is a highly reactive reagent that efficiently derivatizes primary and secondary amines, as well as phenolic hydroxyl groups, to form stable methylcarbamate and methylcarbonate derivatives, respectively.[2] These derivatives often exhibit improved chromatographic retention on reverse-phase columns and enhanced ionization efficiency in the mass spectrometer.

This protocol leverages the power of stable isotope labeling by employing a dual-derivatization approach:

-

Analyte Derivatization: The target analyte in the sample is derivatized with standard, non-labeled methyl chloroformate.

-

Internal Standard Generation: A known amount of a stable isotope-labeled version of the analyte (e.g., deuterated or ¹³C-labeled) is spiked into the sample and is concurrently derivatized with methyl-d3 chloroformate .

This creates a pair of derivatized compounds: the analyte derivative and its heavy-isotope-labeled counterpart (the internal standard), which differ only in their mass-to-charge ratio (m/z).

Workflow for Internal Standard Preparation and Sample Analysis

Figure 1. Workflow for in-situ internal standard generation and analysis.

Safety and Handling of Methyl Chloroformate

Methyl chloroformate and its deuterated analogue are toxic, corrosive, and highly flammable liquids.[3] It is imperative to handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

Key Safety Precautions:

-

Inhalation: Avoid inhaling vapors. Methyl chloroformate is fatal if inhaled.

-

Skin and Eye Contact: Causes severe skin burns and eye damage. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]

-

Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[3]

-

Reactivity: Reacts violently with water, strong oxidants, and bases.[5]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Refrigerated storage (+2°C to +8°C) is recommended.

Detailed Protocols

Part 1: Preparation of Reagents and Stock Solutions

1.1 Derivatization Buffer (0.5 M Borate Buffer, pH 9.0)

-

Dissolve 3.09 g of boric acid in 80 mL of deionized water.

-

Adjust the pH to 9.0 with 5 M NaOH solution.

-

Bring the final volume to 100 mL with deionized water.

-

Store at room temperature.

1.2 Methyl Chloroformate (MCF) Derivatizing Reagent (10% v/v in Acetonitrile)

-

In a fume hood, add 9 mL of anhydrous acetonitrile to a glass vial.

-

Carefully add 1 mL of methyl chloroformate.

-

Cap the vial tightly and vortex to mix.

-

Prepare this reagent fresh daily.

1.3 Methyl-d3 Chloroformate (d3-MCF) Derivatizing Reagent (10% v/v in Acetonitrile)

-

In a fume hood, add 900 µL of anhydrous acetonitrile to a microcentrifuge tube.

-

Carefully add 100 µL of methyl-d3 chloroformate.

-

Cap the tube tightly and vortex to mix.

-

Prepare this reagent fresh daily.

1.4 Analyte and SIL-Analyte Stock Solutions

-

Prepare a 1 mg/mL stock solution of the target analyte in a suitable solvent (e.g., methanol, water).

-

Prepare a 1 mg/mL stock solution of the stable isotope-labeled analyte (e.g., Analyte-d4) in the same solvent.

-

From these stocks, prepare working solutions at appropriate concentrations for creating a standard curve and for spiking into samples.

Part 2: Sample Derivatization Protocol

This protocol is a general guideline and may require optimization for specific analytes and matrices.

-

Sample Preparation: To 100 µL of your sample (e.g., plasma, urine, cell lysate) in a microcentrifuge tube, add 10 µL of the SIL-analyte working solution. For the standard curve, use 100 µL of a blank matrix and spike with both the analyte and SIL-analyte working solutions.

-

Buffering: Add 200 µL of 0.5 M borate buffer (pH 9.0) to each tube. Vortex briefly.

-

Derivatization:

-

Add 50 µL of the 10% MCF reagent to derivatize the analyte.

-

Immediately add 50 µL of the 10% d3-MCF reagent to derivatize the SIL-analyte.

-

Vortex vigorously for 30 seconds.

-

-

Reaction Incubation: Allow the reaction to proceed at room temperature for 5 minutes.

-

Quenching and Extraction:

-

Add 500 µL of ethyl acetate to the reaction mixture.

-

Vortex for 1 minute to extract the derivatized products.

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

-

Sample Collection: Transfer the upper ethyl acetate layer to a clean tube.

-

Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

LC-MS Method Parameters

The following are starting parameters that should be optimized for your specific application.

Table 1: Suggested LC-MS Parameters

| Parameter | Recommended Setting |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |

MRM Transition Selection: The MRM transitions for the derivatized analyte and the internal standard must be determined by infusing the individual derivatized compounds into the mass spectrometer. The precursor ion will be the [M+H]⁺ of the derivative, and the product ions will result from fragmentation of the derivative.

Table 2: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Derivatized Analyte | [M_analyte + 58.01]⁺ | To be determined |

| Derivatized SIL-Analyte (IS) | [M_SIL-analyte + 61.03]⁺ | To be determined |

Note: The mass increase from MCF derivatization is approximately 58.01 Da, and from d3-MCF is approximately 61.03 Da.

Data Analysis and Quantification

The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the standards against their known concentrations. The concentration of the analyte in the samples is then interpolated from this curve.

Conclusion

The use of methyl-d3 chloroformate for the in-situ generation of a stable isotope-labeled internal standard offers a superior method for achieving high accuracy and precision in quantitative LC-MS analysis. This approach effectively mitigates variability from sample preparation and matrix effects, leading to more reliable and defensible data. While the handling of methyl chloroformate requires strict safety precautions, the benefits in terms of data quality are substantial, making this a powerful technique for demanding applications in research and development. This method aligns with the principles of robust bioanalytical method validation as outlined by regulatory agencies.

References

-

Kvitvang, H. F. N., et al. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Methods in Molecular Biology, 1198:137-45. Available from: [Link]

-

ResearchGate. (n.d.). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Available from: [Link]

-

Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494. Available from: [Link]

-

Scilit. (2024). Structural elucidation of derivatives of polyfunctional metabolites after methyl chloroformate derivatization by high-resolution mass spectrometry gas chromatography. Application to microbiota metabolites. Available from: [Link]

-

PubMed. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Available from: [Link]

-

Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494. Available from: [Link]

-

Raj, K. M., et al. (2017). Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application. PLoS ONE, 12(6), e0179062. Available from: [Link]

-

PubMed. (2026). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Available from: [Link]

-

Esterhuizen, M., & Downing, T. G. (2011). Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine. Water SA, 37(1), 125-128. Available from: [Link]

-

MASONPRO. (n.d.). LC-MS/MS analysis of free amino acids. Available from: [Link]

-

Domíguez, R., et al. (2018). Chemical isotope labeling for quantitative proteomics. The FEBS Journal, 285(21), 3975-3990. Available from: [Link]

-

The DAN Lab - University of Wisconsin–Madison. (2024). LCMS Protocols. Available from: [Link]

-

Jia, W., et al. (2017). High Throughput and Quantitative Measurement of Microbial Metabolome by Gas Chromatography/Mass Spectrometry Using Automated Alkyl Chloroformate Derivatization. Analytical Chemistry, 89(11), 6069–6077. Available from: [Link]

-

Sdfine. (n.d.). METHYL CHLOROFORMATE. Available from: [Link]

-

Inui, H., et al. (2013). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 138(22), 6826-6833. Available from: [Link]

-

Wikipedia. (n.d.). Methyl chloroformate. Available from: [Link]

-

International Chemical Safety Cards. (n.d.). ICSC 1110 - METHYL CHLOROFORMATE. Available from: [Link]

-

ResearchGate. (n.d.). Protocol for Methyl ChloroFormate (MCF) Derivatisation of Extracted Metabolites from Marine Bivalve Tissues. Available from: [Link]

-

PubMed. (2016). Using design of experiments to optimize derivatization with methyl chloroformate for quantitative analysis of the aqueous phase from hydrothermal liquefaction of biomass. Available from: [Link]

-

Tumanov, A. A., & Loban, G. A. (2018). SYNTHESIS OF DEUTERIUM LABELLED METHYL CHLOROFORMATE. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 54(4), 448-452. Available from: [Link]

-

Goto, S., et al. (2011). Methyl and ethyl chloroformate derivatizations for compound-specific stable isotope analysis of fatty acids-II. Geochemical Journal, 45(6), 513-518. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

Sources

- 1. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural elucidation of derivatives of polyfunctional metabolites after methyl chloroformate derivatization by high-r… [ouci.dntb.gov.ua]

- 4. SYNTHESIS OF DEUTERIUM LABELLED METHYL CHLOROFORMATE | Tumanov | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 5. researchgate.net [researchgate.net]

Advanced Serum Metabolomics: Methyl-D3 Chloroformate (d3-MCF) Derivatization Protocol

Executive Summary

This application note details a high-precision protocol for the derivatization of serum metabolites using Methyl-D3 Chloroformate (d3-MCF) . While standard Methyl Chloroformate (MCF) derivatization is a robust alternative to silylation for Gas Chromatography-Mass Spectrometry (GC-MS), the use of deuterated reagents (

This guide synthesizes the "Smart Metabolites" workflow [1] with isotope-labeling strategies [2], providing a self-validating system for the analysis of amino acids, organic acids, and fatty acids in human serum.

Scientific Mechanism & Rationale

Why Methyl-D3 Chloroformate?

Standard silylation (e.g., MSTFA) requires anhydrous conditions and heat, which can degrade thermolabile metabolites. MCF derivatization occurs in seconds at room temperature in aqueous media.

By substituting standard reagents with Methyl-

-

Carboxyl groups (-COOH): Converted to methyl-

esters. -

Amino groups (-NH2): Converted to methyl-

carbamates.

Crucial Mechanistic Insight: You must use Methanol-

Reaction Scheme

The reaction proceeds via two simultaneous pathways mediated by pyridine:

-

Esterification:

-

Carbamate Formation:

Each derivatized functional group adds +3 Da (or multiples thereof) to the molecular ion and specific fragments compared to the unlabeled counterpart.

Figure 1: Simplified reaction mechanism for d3-MCF derivatization. Note the requirement for d4-Methanol to prevent ester scrambling.

Materials & Reagents

| Reagent | Specification | Purpose |

| Methyl-d3 Chloroformate | Derivatizing agent (Carbamate source) | |

| Methanol-d4 | Solvent & Esterification source | |

| Pyridine | Anhydrous, 99.8% | Catalyst & Acid scavenger |

| Chloroform | HPLC Grade | Extraction solvent |

| Sodium Bicarbonate | 50 mM aq. solution | Buffer/Neutralizer |

| Internal Standards | L-Alanine-d4, Citric acid-d4 | Extraction efficiency monitoring |

Safety Warning: Methyl chloroformate is highly toxic and a lachrymator. Pyridine is a reproductive toxin. All steps must be performed in a functioning fume hood.

Experimental Protocol

Phase 1: Serum Preparation & Protein Precipitation

Rationale: Removal of proteins is essential to prevent column fouling. Methanol precipitation is chosen over acetonitrile to remain compatible with the derivatization solvent.

-

Thaw serum samples on ice (4°C).

-

Aliquot 50 µL of serum into a 1.5 mL glass centrifuge tube (avoid plastic if possible to reduce phthalate leaching).

-

Add Internal Standard: Add 10 µL of internal standard mixture (e.g., L-Alanine-2,3,3,3-d4 at 10 mM).

-

Precipitate: Add 400 µL of Methanol-d4 .

-

Note: Using d4-MeOH here is cost-prohibitive for some labs. You can use standard MeOH for precipitation, IF you dry the supernatant completely before derivatization. If performing "in-situ" derivatization without drying, you must use Methanol-d4 here.

-

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to a fresh silanized glass tube.

Phase 2: d3-MCF Derivatization (The "Smart" Protocol Variant)

Rationale: The reaction is exothermic and produces CO2 gas. Pressure buildup must be managed.

-

Resuspend/Prepare: If supernatant was dried, resuspend in 400 µL Methanol-d4 . Add 50 µL of Pyridine .

-

Initiate Reaction: Add 25 µL of Methyl-d3 Chloroformate .

-

Vortex: Vortex immediately for 30 seconds.

-

Observation: The tube will become warm. Gas bubbles (

) will form.

-

-

Second Addition: Add another 25 µL of Methyl-d3 Chloroformate .

-

Vortex for 30 seconds.

-

Extraction: Add 400 µL of Chloroform . Vortex for 10 seconds.

-

Neutralization: Add 400 µL of 50 mM Sodium Bicarbonate .

-

Why? This neutralizes the pyridine HCl salt and ensures the derivatives partition into the chloroform layer. It also stops the reaction.

-

-

Phase Separation: Centrifuge at 2,000 x g for 5 minutes.

-

Collection: Carefully remove the bottom organic layer (Chloroform containing d3-derivatives) and transfer to a GC vial with a glass insert.

-

Drying: Add a pinch of anhydrous sodium sulfate to the vial to remove trace water (optional but recommended).

Figure 2: Step-by-step workflow for serum preparation. The critical control point is the use of deuterated methanol during resuspension/reaction.

Quality Control & Data Interpretation

The "Twin-Peak" Validation Strategy

When using d3-MCF, a powerful validation method involves spiking a non-deuterated (light) standard into the sample before extraction.

-

Result: You will see two peaks for the same metabolite co-eluting (or slightly separated due to the deuterium isotope effect on retention time).

-

Mass Shift: The "heavy" sample peak will be shifted by

Da (where -

Utility: This confirms the number of reactive sites on an unknown metabolite.

Quantitation Table (Expected Shifts)

| Metabolite Class | Functional Groups | Mass Shift (vs Light MCF) | Example |

| Fatty Acids | 1 (-COOH) | +3 Da | Palmitic Acid |

| Amino Acids | 1 (-COOH), 1 (-NH2) | +6 Da | Alanine, Valine |

| Dicarboxylic Acids | 2 (-COOH) | +6 Da | Succinic Acid |

| Basic Amino Acids | 1 (-COOH), 2 (-NH2) | +9 Da | Lysine |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield of Amino Acids | pH too low during reaction | Ensure Pyridine is fresh and added before MCF. |

| "Scrambled" Spectra | H/D exchange | Used non-deuterated Methanol with d3-MCF. Use |

| Emulsion in Extraction | Protein carryover | Improve precipitation step; increase centrifugation speed. |

| Column Bleed/Tailing | Excess Pyridine | Ensure Bicarbonate wash is thorough. |

References

-

Smart, K. F., et al. (2010). Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry.[1][2][3] Nature Protocols, 5(10), 1709–1729.[1][3] [Link]

-

Kvitvang, H. F., et al. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis.[2] Methods in Molecular Biology, 1194, 187–202. [Link]

-

Villas-Boas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3–14. [Link]

Sources

Application Note: Optimized Extraction Solvents for Methyl-D3 Chloroformate Derivatives

Executive Summary

Methyl chloroformate (MCF) derivatization is a cornerstone technique in gas chromatography-mass spectrometry (GC-MS) metabolomics, enabling the analysis of amino acids, organic acids, and amines in aqueous samples. The use of Methyl-D3 chloroformate (MCF-d3) —often paired with deuterated methanol (d4-MeOH)—elevates this technique from simple profiling to absolute quantification via Stable Isotope Dilution (SID) or flux analysis.

While the derivatization reaction itself is robust, the extraction step is the critical failure point. Inefficient extraction leads to poor recovery of the expensive deuterated internal standards, compromising quantitative accuracy. This guide analyzes the physicochemical basis of solvent selection, contrasting the traditional chloroform method with modern, less toxic alternatives, and provides a validated protocol for high-precision workflows.[1]

The Chemistry of MCF-d3 Derivatization

To select the right solvent, one must understand the species being extracted. MCF derivatization performs two simultaneous reactions in an aqueous/pyridine/alcohol medium:

-

N-Carbomethoxylation: Amine groups react with MCF-d3 to form methyl-d3 carbamates.

-

Esterification: Carboxyl groups are esterified. Crucially, the methyl group on the ester usually originates from the alcohol solvent (Methanol), not the MCF reagent, unless a mixed anhydride mechanism dominates. Therefore, for full isotopic labeling, d4-Methanol is often required alongside MCF-d3.

The resulting derivatives are less polar and more volatile than their precursors, allowing them to partition into organic solvents.

Diagram 1: Reaction & Extraction Workflow

Caption: Logical flow from aqueous metabolites to organic-soluble derivatives ready for GC-MS.

Solvent Selection Strategy

The choice of extraction solvent is a trade-off between Recovery Efficiency , Selectivity , and Safety .

Chloroform (The Gold Standard)

Historically, chloroform (CHCl₃) is the solvent of choice (e.g., the Smart et al. protocol).

-

Pros: High density (sinks to the bottom, avoiding floating debris), excellent solubility for semi-polar derivatives (e.g., tyrosine, tryptophan derivatives), and high volatility for rapid evaporation if concentration is needed.

-

Cons: Carcinogenic, forms phosgene if unstabilized, and environmentally hazardous.

Isooctane / Hexane (The Green Alternatives)

-

Pros: Lower toxicity, floats on water (amenable to certain robotic handlers), less interference with GC stationary phases.

-

Cons: Lower polarity index (0.1 for Isooctane vs. 4.1 for Chloroform). May show reduced recovery for "semi-polar" MCF derivatives (e.g., phosphorylated compounds or poly-protic amino acids).

Solvent Performance Comparison

| Feature | Chloroform (CHCl₃) | Isooctane (2,2,4-Trimethylpentane) | Hexane |

| Polarity Index | 4.1 | 0.1 | 0.1 |

| Density (g/mL) | 1.49 (Bottom Layer) | 0.69 (Top Layer) | 0.66 (Top Layer) |

| Recovery (Hydrophobic) | Excellent | Excellent | Excellent |

| Recovery (Semi-Polar) | Superior | Moderate | Moderate |

| Toxicity | High | Low/Moderate | Moderate (Neurotoxic) |

| Automation Suitability | Difficult (Bottom layer) | High (Top layer) | High |

Diagram 2: Solvent Decision Matrix

Caption: Decision tree for selecting extraction solvents based on analyte polarity and workflow constraints.

Validated Protocol: MCF-d3 Derivatization & Extraction

This protocol is optimized for Chloroform extraction due to its superior recovery of the broad metabolome. Modifications for Isooctane are noted.

Reagents:

-

MCF-d3: Methyl-d3 chloroformate (Sigma/Cambridge Isotope).

-

Methanol-d4: If full isotope labeling is required.

-

Pyridine: Anhydrous.

-

Sodium Bicarbonate (50 mM): For pH neutralization/wash.

-

Chloroform: HPLC Grade (stabilized with amylene, not ethanol, to prevent side reactions).

Step-by-Step Workflow

-

Sample Preparation:

-

Resuspend dried metabolite extract in 200 µL 1 M NaOH .

-

Why: Ensures deprotonation of amine/carboxyl groups for reaction.

-

-

Solvent Addition:

-

Add 167 µL Methanol-d4 (or MeOH) and 34 µL Pyridine .

-

Vortex briefly.

-

-

Derivatization (The Critical Phase):

-

Add 20 µL MCF-d3 . Vortex vigorously for 30 seconds.

-

Add a second 20 µL aliquot of MCF-d3 . Vortex vigorously for 30 seconds.

-

Why: The reaction is competitive with hydrolysis. Two aliquots ensure completion.

-

-

Extraction:

-

Add 400 µL Chloroform . Vortex for 10 seconds.

-

Modification: If using Isooctane, add 400 µL Isooctane here.

-

-

Bicarbonate Wash:

-

Add 400 µL 50 mM Sodium Bicarbonate . Vortex for 10 seconds.

-

Why: This step is crucial.[2] It neutralizes excess acid (HCl produced by MCF hydrolysis), stops the reaction, and improves phase separation.

-

-

Phase Separation:

-

Centrifuge at 2,000 x g for 5 minutes.

-

Chloroform: Collect the bottom organic layer.[3]

-

Isooctane: Collect the top organic layer.

-

-

Drying:

-

Add a pinch of anhydrous sodium sulfate to the collected organic phase to remove residual water.

-

Transfer to GC vial for injection.

-

Troubleshooting & Quality Control

Self-Validating the Protocol

To ensure the extraction is working, employ a Recovery Standard :

-

Pre-Extraction Spike: Add a non-endogenous compound (e.g., d27-Myristic acid) before extraction but after derivatization (if chemically possible, though usually added before reaction).

-

Post-Extraction Spike: Add a different standard (e.g., Dodecane) to the final solvent vial.

-

Calculation: Compare the ratio. If Pre-Spike/Post-Spike drops below 0.8, your extraction efficiency is compromised.

Common Issues

-

Emulsions: Often caused by high protein content. Ensure the initial sample is deproteinized (e.g., cold methanol precipitation) before starting this protocol.

-

Pyridine Peak: Large pyridine tailing in GC chromatogram indicates insufficient Bicarbonate Wash (Step 5).

References

-

Smart, K. F., et al. (2010). "Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry."[4] Nature Protocols, 5(10), 1709-1729.[4] Link

-

Hušek, P. (1991). "Rapid derivatization and gas chromatographic determination of amino acids." Journal of Chromatography A, 552, 289-299. Link

- Villas-Bôas, S. G., et al. (2011). "Mass Spectrometry in Metabolome Analysis." Wiley-Interscience.

- Han, J., et al. (2013). "Metabolomics of fecal extracts detects altered metabolic activity of gut microbiota in ulcerative colitis and irritable bowel syndrome." Journal of Proteome Research, 12(12), 5713-5723.

Sources

- 1. Towards sustainable lipidomics: computational screening and experimental validation of chloroform-free alternatives for lipid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Evaluating Different Extraction Approaches for GC-MS Based Metabolomics Analysis of the Giant Pandas’ Fur - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methyl-D3 Chloroformate Derivatization

Welcome to the technical support center for Methyl-D3 Chloroformate (d3-MCF) derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the derivatization of analytes for gas chromatography-mass spectrometry (GC-MS) analysis. As a versatile and efficient derivatizing agent, d3-MCF enhances the volatility and thermal stability of polar compounds containing active hydrogens, such as those found in amino acids, organic acids, and phenols.[1][2] However, achieving consistently high derivatization yields requires careful control of several key experimental parameters.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your d3-MCF derivatization workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Fundamental Reaction Issues

Question 1: My derivatization yield is consistently low or non-existent. What are the most common initial checks I should perform?

Answer: When facing low or no derivatization yield, it's crucial to start with the fundamentals of the reaction environment and reagent integrity. The most common culprits are improper pH, degraded reagents, or the presence of water.

-

pH is Critical: The d3-MCF derivatization reaction is highly pH-dependent. The reaction requires an alkaline environment (typically pH 9-11) to deprotonate the functional groups (e.g., amines, phenols, and carboxylic acids) of your analyte.[3][4] This deprotonation makes them nucleophilic and ready to attack the electrophilic carbonyl carbon of the d3-MCF. If the pH is too low, the functional groups will be protonated and unreactive. Conversely, a pH that is too high (e.g., >12) can lead to the degradation of certain analytes or promote hydrolysis of the d3-MCF reagent.[1][5]

-

Reagent Integrity: Methyl-D3 chloroformate is highly sensitive to moisture.[6][7] It will readily hydrolyze upon contact with water, forming the unreactive deuterated methanol, carbon dioxide, and hydrochloric acid. This hydrolysis depletes the active reagent available for your analyte. Always use fresh, high-quality d3-MCF and ensure it has been stored correctly under refrigerated and anhydrous conditions.[8][9]

-

Anhydrous Conditions: While the reaction can be performed in an aqueous medium, it's essential to minimize unnecessary water, which can consume the d3-MCF.[3][4] Ensure all solvents (e.g., pyridine, methanol) and glassware are dry before use.

Question 2: I'm observing multiple or unexpected peaks in my chromatogram. What could be the cause?

Answer: The presence of multiple or unexpected peaks often points to side reactions, incomplete reactions, or issues with the sample matrix.

-

Incomplete Derivatization: If the reaction does not go to completion, you will see peaks for both the derivatized and underivatized analyte. This can be caused by insufficient reagent, suboptimal pH, or too short a reaction time.

-

Side Reactions: D3-MCF can react with other nucleophiles in your sample matrix. For example, if your sample contains a high concentration of other amines or phenols, they will compete with your analyte for the derivatizing reagent.

-

Reagent-Related Peaks: Excess d3-MCF or its byproducts can sometimes be observed in the chromatogram. Proper quenching and cleanup steps are essential to remove these.

-

Analyte Degradation: As mentioned, extreme pH or high temperatures can cause some analytes to degrade, leading to multiple peaks.

To diagnose this, it is recommended to run a blank (containing only the solvent and reagents) and a sample with a known standard of your analyte. This will help you identify which peaks are related to the reagent, the analyte, and potential contaminants.

Section 2: Protocol and Parameter Optimization

Question 3: How do I optimize the pH for my specific analyte?

Answer: While a general range of pH 9-11 is recommended, the optimal pH can vary depending on the pKa of your analyte's functional groups.

A systematic approach to pH optimization involves preparing a series of buffers (e.g., from pH 8 to 12) and running the derivatization in each.[10] Plotting the peak area of your derivatized analyte against the pH will reveal the optimal pH for maximum yield. For many applications involving amino and carboxylic acids, a pH of around 10, often maintained with a sodium bicarbonate or carbonate buffer, provides a good starting point.[4][10]

Derivatization Mechanism and the Role of pH

The derivatization proceeds via a nucleophilic acyl substitution. The base (e.g., pyridine or NaOH) deprotonates the active hydrogen on the analyte (e.g., -NH2, -OH, -COOH), creating a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of d3-MCF. The chloride ion is subsequently eliminated as a leaving group.

Caption: The role of pH in activating the analyte for derivatization.

Question 4: What is the optimal ratio of d3-MCF to my analyte?

Answer: It is generally recommended to use a molar excess of the derivatizing reagent to drive the reaction to completion.[1] A common starting point is a 2 to 10-fold molar excess of d3-MCF relative to the analyte. However, a very large excess should be avoided as it can lead to increased background noise and may require more rigorous cleanup steps.[11]

The optimal ratio can be determined experimentally by performing a reagent titration. Prepare a series of reactions with a fixed amount of your analyte and varying concentrations of d3-MCF. Plotting the derivative peak area against the d3-MCF concentration will show a point at which the yield plateaus. The optimal concentration will be at the beginning of this plateau.

| Parameter | Recommended Range | Starting Point |

| pH | 8 - 12 | 10 |

| d3-MCF:Analyte Molar Ratio | 2:1 to 50:1 | 10:1 |

| Reaction Temperature | Room Temperature to 80°C | Room Temperature |

| Reaction Time | 1 - 30 minutes | 10 minutes |

Table 1: General Optimization Parameters for d3-MCF Derivatization.

Section 3: Sample Preparation and Cleanup

Question 5: How should I prepare my sample before derivatization to avoid interferences?

Answer: Proper sample cleanup is critical for reproducible and high-yield derivatization.[12][13] The goal is to remove non-target compounds that could consume the derivatizing reagent or interfere with the GC-MS analysis.

-

For Biological Fluids (e.g., Serum, Plasma): Protein precipitation is a necessary first step. This can be achieved by adding a cold organic solvent like methanol or acetonitrile.[14]

-

For Complex Matrices: Solid-Phase Extraction (SPE) can be a powerful tool to isolate your analytes of interest from interfering matrix components.[15][16] The choice of SPE sorbent will depend on the chemical properties of your analyte.

-

Drying the Sample: For non-aqueous reactions, ensure your sample extract is completely dry before adding the derivatization reagents. This can be done using a stream of nitrogen or a vacuum concentrator.[17][18]

Troubleshooting Workflow for Sample Prep

Caption: A general workflow for sample preparation and cleanup.

Question 6: How do I remove excess d3-MCF after the reaction is complete?